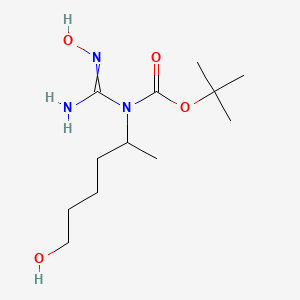

tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H25N3O4 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate |

InChI |

InChI=1S/C12H25N3O4/c1-9(7-5-6-8-16)15(10(13)14-18)11(17)19-12(2,3)4/h9,16,18H,5-8H2,1-4H3,(H2,13,14) |

InChI Key |

KRMLLGKXECXPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCO)N(C(=NO)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound is characterized by the following:

- Molecular Formula : C11H23N3O3

- Molecular Weight : 245.32 g/mol

- CAS Number : 169269-03-8

The compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a 6-hydroxyhexan-2-yl chain, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a hydroxycarbamide under controlled conditions. The general synthetic route includes:

- Reagents : Tert-butyl carbamate, hydroxycarbamide.

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : Basic conditions using sodium hydride or potassium carbonate; reaction temperature maintained at room temperature or slightly elevated.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have shown that this compound has potential applications in drug development, particularly in targeting enzymes involved in metabolic disorders and cancer pathways.

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.

- Enzyme Interaction : In vitro assays indicated that this compound inhibits the activity of carbonic anhydrase, suggesting potential applications in treating conditions related to acid-base balance.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate | Structure | Moderate enzyme inhibition |

| Tert-butyl N-(6-hydroxyhexyl)carbamate | Structure | Minimal receptor binding |

| Tert-butyl N-(6-hydroxyhexan-4-yl)carbamate | Structure | Significant anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.